molecular formula C21H21NO4S B2481765 3-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide CAS No. 941885-12-7

3-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide

Cat. No.: B2481765
CAS No.: 941885-12-7
M. Wt: 383.46
InChI Key: HAYOTLGXHVNPJJ-UHFFFAOYSA-N
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Description

3-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an isopropylsulfonyl group and a 4-methoxynaphthalen-1-yl group, which contribute to its unique chemical properties.

Scientific Research Applications

3-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonyl and methoxy groups.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the 4-methoxynaphthalen-1-ylamine through a series of reactions, including nitration, reduction, and methylation. This intermediate is then coupled with 3-(isopropylsulfonyl)benzoic acid using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, introducing new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Products include 4-methoxynaphthaldehyde or 4-methoxynaphthoic acid.

    Reduction: Products include the corresponding sulfide derivative.

    Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 3-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide depends on its interaction with molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(isopropylsulfonyl)benzoic acid: Shares the sulfonyl group but lacks the naphthalene moiety.

    4-methoxynaphthalen-1-ylamine: Contains the naphthalene and methoxy groups but lacks the benzamide structure.

Uniqueness

3-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)-3-propan-2-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-14(2)27(24,25)16-8-6-7-15(13-16)21(23)22-19-11-12-20(26-3)18-10-5-4-9-17(18)19/h4-14H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYOTLGXHVNPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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